

Optimal concentration of Irak4-IN-20 for cell culture experiments

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Compound of Interest

Compound Name: *Irak4-IN-20*

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Application Notes and Protocols for Irak4-IN-20

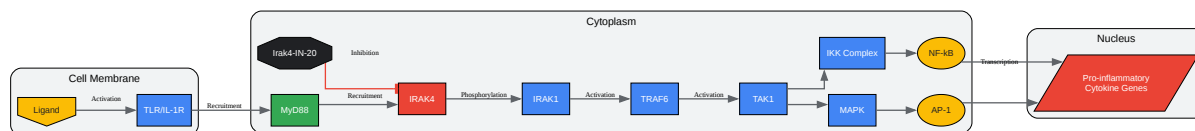
Audience: Researchers, scientists, and drug development professionals.

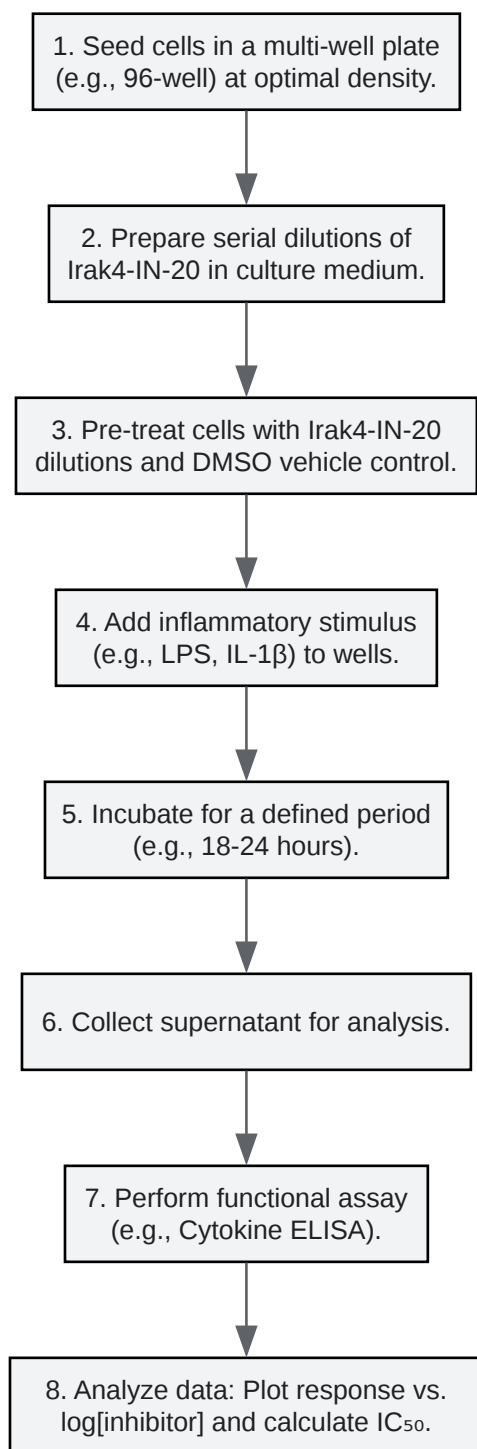
Introduction: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.^[1] It plays a central role in signal transduction for Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), making it a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.^{[2][3][4]} Dysregulation of the IRAK4 signaling pathway can lead to chronic inflammation and is implicated in the pathology of conditions like rheumatoid arthritis and lupus.^{[3][5]} **Irak4-IN-20**, also known as BAY 1834845, is a potent, orally active, and selective inhibitor of IRAK4 kinase activity.^{[6][7]} These notes provide detailed protocols for determining the optimal concentration of **Irak4-IN-20** in cell culture experiments and assessing its biological effects.

Mechanism of Action of IRAK4

IRAK4 is a pivotal upstream kinase in the MyD88-dependent signaling cascade.^[5] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited.^[8] MyD88 then recruits IRAK4, leading to the formation of a larger signaling complex known as the Myddosome, which also includes IRAK1 and IRAK2.^{[9][10]} IRAK4 phosphorylates and activates IRAK1, which then interacts with TRAF6, an E3 ubiquitin ligase.^{[10][11]} This leads to the activation of downstream pathways, including NF- κ B and MAP kinases (MAPK), culminating in the transcription and secretion of pro-

inflammatory cytokines like TNF- α , IL-6, and IL-1 β .^[3]^[6] **Irak4-IN-20** exerts its effect by binding to the active site of IRAK4, preventing the phosphorylation of its downstream targets and thereby blocking the inflammatory cascade.^[3]





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